molecular formula C12H14O5 B1331500 (2-Acetyl-4,5-dimethoxyphenyl)acetic acid CAS No. 38210-84-3

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid

Cat. No.: B1331500
CAS No.: 38210-84-3
M. Wt: 238.24 g/mol
InChI Key: JRDKNLFTQJPDDA-UHFFFAOYSA-N
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Description

“(2-Acetyl-4,5-dimethoxyphenyl)acetic acid” is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14O5/c1-7(13)9-6-11(17-3)10(16-2)4-8(9)5-12(14)15/h4,6H,5H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the data I have.

Scientific Research Applications

1. Fluorographic Detection

(2-Acetyl-4,5-dimethoxyphenyl)acetic acid has been utilized in fluorographic procedures for the detection of radioactivity in polyacrylamide gels. A study by Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), which was found to have technical advantages over other procedures (Skinner & Griswold, 1983).

2. Synthesis of Derivatives

Research by Ma Guan-jun (2009) focused on the synthesis of (3,4-Dimethoxyphenyl) acetic acid, using 3,4-Dimethoxybenzaldehyde as a starting material. This study highlighted the simplicity and efficiency of the synthesis process, emphasizing its suitability for industrial production (Ma Guan-jun, 2009).

3. Crystal Structure and Interaction Studies

A study conducted by Wei-Ji Hu et al. (2013) synthesized a Cobalt(II) Complex using 3,4-dimethoxyphenyl acetic acid and investigated its crystal structure and interaction with DNA. This research contributes to the understanding of molecular interactions and structural characterization of such complexes (Wei-Ji Hu et al., 2013).

4. Adsorption Thermodynamics

Khan and Akhtar (2011) studiedthe adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite material. This research was important in understanding how such compounds interact with cation-exchangers, which has implications in environmental science and agriculture (Khan & Akhtar, 2011).

5. Acylation Processes in Organic Synthesis

Research on the acylation of resorcinol with acetic acid conducted by Yadav and Joshi (2002) focused on finding a non-polluting and reusable catalyst for this reaction. This study contributes to the field of green chemistry and the development of more sustainable chemical synthesis processes (Yadav & Joshi, 2002).

6. Nitration and Rearomatization Studies

Fischer, Greig, and Röderer (1975) investigated the nitration of 3,4-dimethylacetophenone and its subsequent rearomatization. Their study provides insights into the chemical behavior and transformations of related compounds under different conditions (Fischer, Greig, & Röderer, 1975).

Properties

IUPAC Name

2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)9-6-11(17-3)10(16-2)4-8(9)5-12(14)15/h4,6H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKNLFTQJPDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356655
Record name (2-ACETYL-4,5-DIMETHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38210-84-3
Record name (2-ACETYL-4,5-DIMETHOXYPHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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